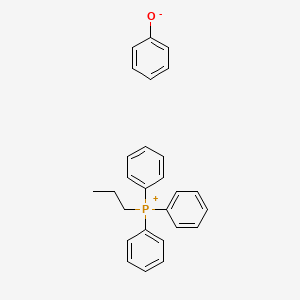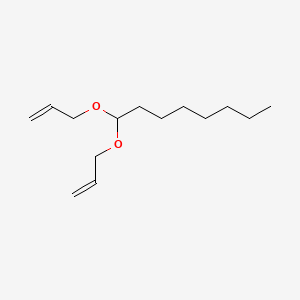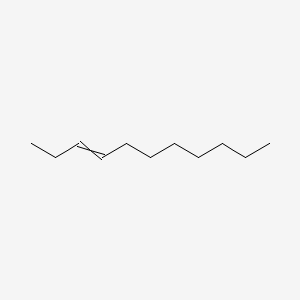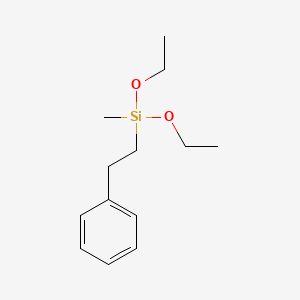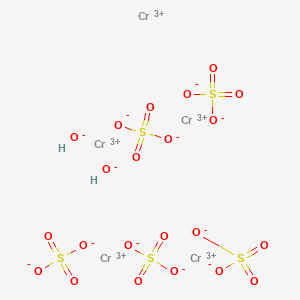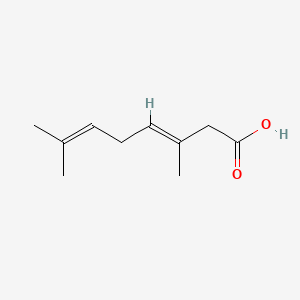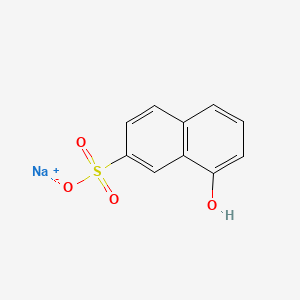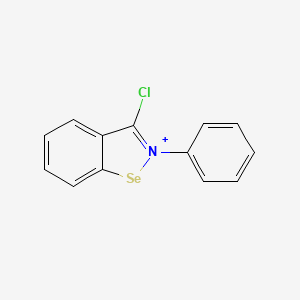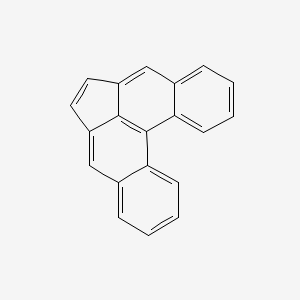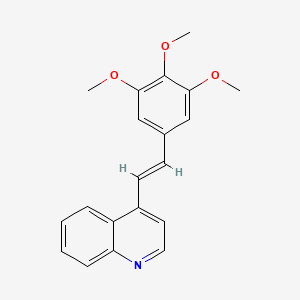
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline is a compound that features a quinoline core with a vinyl group substituted at the 4-position and a 3,4,5-trimethoxyphenyl group attached to the vinyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the use of α,β-unsaturated aldehydes as starting materials. These aldehydes undergo a series of reactions, including condensation and cyclization, to form the quinoline core . The reaction conditions typically involve the use of catalytic systems and can be optimized for higher yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency.
化学反应分析
Types of Reactions
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the vinyl group or the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core or the trimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
科学研究应用
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: The compound’s potential anti-cancer, anti-fungal, and anti-bacterial properties make it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit tubulin polymerization by binding to the colchicine binding site on the tubulin heterodimer . This inhibition disrupts the formation of microtubules, which are essential for cell division and proliferation. Additionally, the compound may interact with other proteins and enzymes, leading to various biological effects.
相似化合物的比较
4-(2-(3,4,5-Trimethoxyphenyl)vinyl)quinoline can be compared with other similar compounds, such as:
Combretastatin A-4 (CA-4): Both compounds inhibit tubulin polymerization, but this compound has a quinoline core, which may confer different biological properties.
Podophyllotoxin: This compound also targets tubulin but has a different structure and mechanism of action.
Trimetrexate and Trimethoprim: These compounds contain the trimethoxyphenyl group and are used as inhibitors of dihydrofolate reductase (DHFR), highlighting the versatility of the trimethoxyphenyl moiety.
属性
CAS 编号 |
2859-98-5 |
|---|---|
分子式 |
C20H19NO3 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-12-14(13-19(23-2)20(18)24-3)8-9-15-10-11-21-17-7-5-4-6-16(15)17/h4-13H,1-3H3/b9-8+ |
InChI 键 |
PAZAXHPAPRUCGE-CMDGGOBGSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=NC3=CC=CC=C23 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


